Mesuaxanthone A
Overview
Description
Mesuaxanthone A is a naturally occurring compound belonging to the class of xanthones. It is specifically characterized as 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 5 and a methoxy group at position 3 . This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
Mesuaxanthone A is a xanthone with anti-inflammatory activities . It shows typical CNS depressant effects , indicating that its primary targets may be related to the central nervous system and inflammation pathways.
Mode of Action
Its anti-inflammatory and cns depressant effects suggest that it may interact with targets in these pathways to modulate their activity
Biochemical Pathways
Given its anti-inflammatory and CNS depressant effects, it is likely that it impacts pathways related to inflammation and central nervous system function . More research is needed to identify the exact pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory and CNS depressant activities . These effects could potentially lead to a reduction in inflammation and a calming effect on the central nervous system.
Biochemical Analysis
Biochemical Properties
Mesuaxanthone A is known to interact with various biomolecules in biochemical reactions
Cellular Effects
It is known to have anti-inflammatory activities and shows typical Central Nervous System (CNS) depressant effects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the xanthones from M. ferrea such as this compound were tested in albino rats through cotton pellet implantation, carrageenan induced hind paw oedema and granuloma pouch tests .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mesuaxanthone A typically involves the extraction from the heartwood of Mesua ferrea. The process includes the use of solvents such as petroleum ether, chloroform, and ethanol to isolate the compound . The extraction is followed by purification steps, including chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from natural sources remains the primary method. Advances in biotechnological methods and synthetic biology may offer future avenues for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Mesuaxanthone A undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in this compound can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone structure can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of xanthones, which may exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Investigated for its role as a plant metabolite and its effects on plant physiology.
Medicine: Exhibits significant antioxidant, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
Mesuaxanthone B: Another xanthone derivative isolated from Mesua ferrea with similar pharmacological properties.
1,5-Dihydroxyxanthone: Shares structural similarities with Mesuaxanthone A and exhibits comparable biological activities.
Euxanthone 7-methyl ether: Another xanthone derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of hydroxy and methoxy groups contributes to its potent antioxidant and anti-inflammatory activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1,5-dihydroxy-3-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-7-5-10(16)12-11(6-7)19-14-8(13(12)17)3-2-4-9(14)15/h2-6,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGECASJMDDMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189084 | |
Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3561-81-7 | |
Record name | 1,5-Dihydroxy-3-methoxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3561-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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